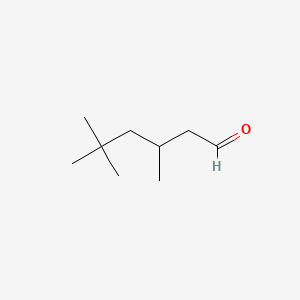

3,5,5-Trimethylhexanal

Description

Properties

IUPAC Name |

3,5,5-trimethylhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-8(5-6-10)7-9(2,3)4/h6,8H,5,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPYRCJDOZVZON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=O)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047107 | |

| Record name | 3,5,5-Trimethylhexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellow liquid | |

| Record name | 3,5,5-Trimethylhexanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3,5,5-Trimethylhexanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/416/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

173 °C, 67.00 to 68.00 °C. @ 2.50 mm Hg | |

| Record name | 3,5,5-TRIMETHYLHEXANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5,5-Trimethylhexanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

116 °F; 47 °C; closed cup | |

| Record name | 3,5,5-TRIMETHYLHEXANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Water solubility = 0.01% at 20 °C, very slightly | |

| Record name | 3,5,5-TRIMETHYLHEXANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5,5-Trimethylhexanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.820 g/cu cm at 20 °C, 0.817-0.823 | |

| Record name | 3,5,5-TRIMETHYLHEXANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5,5-Trimethylhexanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/416/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.08 mm Hg at 25 °C (extrapolated) | |

| Record name | 3,5,5-TRIMETHYLHEXANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

5435-64-3 | |

| Record name | 3,5,5-Trimethylhexanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5435-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,5-Trimethylhexanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005435643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5435-64-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanal, 3,5,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5,5-Trimethylhexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,5-trimethylhexanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5,5-TRIMETHYLHEXANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U62H30BXPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5,5-TRIMETHYLHEXANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5,5-Trimethylhexanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

less than -60 °C, < -60 °C | |

| Record name | 3,5,5-TRIMETHYLHEXANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5,5-Trimethylhexanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5,5-Trimethylhexanal (CAS 5435-64-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5,5-Trimethylhexanal (CAS 5435-64-3), a branched-chain aliphatic aldehyde. It details the compound's chemical and physical properties, primary synthesis methodologies, key chemical reactions, and significant industrial applications. The guide also incorporates detailed protocols for its synthesis and analytical characterization, alongside critical safety, handling, and toxicological information. This document serves as a vital resource for professionals engaged in chemical synthesis, fragrance development, and materials science, offering both foundational knowledge and practical, field-proven insights into the compound's utility and handling.

Introduction

This compound, also known as isononylaldehyde, is a nine-carbon fatty aldehyde with the chemical formula C₉H₁₈O.[1][2] Its structure is characterized by a hexanal backbone with three methyl groups at the 3 and 5 positions, which imparts significant steric hindrance and influences its reactivity and organoleptic properties.[1][3] This compound is a colorless liquid with a characteristic aldehydic odor, often described as green, citrusy, and floral.[1][4] It is primarily utilized as a versatile intermediate in the synthesis of various high-value chemicals and as a functional ingredient in the flavor and fragrance industry.[2][5]

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its handling, application, and process design. Its branched nature distinguishes its properties from linear aldehydes. The compound is a flammable liquid and is only slightly soluble in water but shows good solubility in organic solvents.[3][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5435-64-3 | [2][4] |

| Molecular Formula | C₉H₁₈O | [2][6] |

| Molecular Weight | 142.24 g/mol | [1][2][6] |

| IUPAC Name | This compound | [6] |

| Synonyms | Isononylaldehyde, Vandor B, tert-Butylisopentanal | [2][6][7] |

| Appearance | Colorless liquid | [3][8] |

| Odor | Aldehydic, green, citrus, earthy | [1][9] |

| Boiling Point | 173 °C (at 760 mmHg); 67-68 °C (at 2.5 mmHg) | [2][4][6] |

| Melting Point | < -60 °C | [6] |

| Density | 0.817 - 0.820 g/mL at 20-25 °C | [2][6][9] |

| Flash Point | 46 - 47 °C (116 °F) (closed cup) | [2][6][10] |

| Water Solubility | ~100 mg/L (0.01%) at 20 °C | [2][6] |

| Log P (octanol/water) | 2.48 - 3.09 | [1][10] |

| Refractive Index (n20/D) | 1.421 | [2][9] |

Synthesis and Manufacturing

The primary industrial route for synthesizing this compound is the hydroformylation (also known as the oxo reaction) of diisobutylene.[1][6][9] This process is a cornerstone of industrial organic synthesis, allowing for the efficient conversion of an alkene into an aldehyde. The choice of diisobutylene as a feedstock is economically driven, as it is readily available from petrochemical sources.

The reaction involves treating diisobutylene with synthesis gas (a mixture of carbon monoxide and hydrogen) under pressure in the presence of a metal catalyst.[1][11] Rhodium-based catalysts are often preferred due to their high activity and selectivity under milder conditions compared to older cobalt-based systems.[1][11]

Caption: Industrial synthesis via hydroformylation of diisobutylene.

Experimental Protocol: Laboratory-Scale Hydroformylation

This protocol describes a representative synthesis. Disclaimer: This procedure must be performed by trained personnel in a controlled laboratory setting with appropriate safety measures.

-

Reactor Preparation: A high-pressure stainless-steel autoclave is charged with diisobutylene and an appropriate organic solvent (e.g., toluene).

-

Catalyst Introduction: A rhodium-based catalyst precursor (e.g., Rh(acac)(CO)₂) and phosphine ligands are added to the reactor under an inert atmosphere (e.g., nitrogen or argon).[1] The use of specific ligands helps to control the selectivity of the reaction.

-

Reaction Conditions: The reactor is sealed and purged several times with synthesis gas (CO/H₂, typically a 1:1 to 1:2 molar ratio).[11] The pressure is increased to 1-6 MPa, and the temperature is raised to 90-120 °C.[1][11]

-

Monitoring: The reaction is stirred for 3-8 hours, during which the pressure drop is monitored to gauge the consumption of synthesis gas.[1]

-

Work-up and Isolation: After cooling and venting the reactor, the crude product mixture is removed. The catalyst is typically separated, and the organic phase is washed.

-

Purification: The final product, this compound, is isolated and purified by fractional distillation under reduced pressure to achieve high purity (>95%).[8][12]

-

Analysis: The purity and identity of the final product are confirmed using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by its aldehyde functional group. However, the significant steric bulk from the methyl groups at the 3 and 5 positions can influence reaction rates compared to linear aldehydes.

-

Oxidation: Like other aldehydes, it can be readily oxidized to the corresponding carboxylic acid, 3,5,5-trimethylhexanoic acid.[1] This is a common transformation that can occur even with atmospheric oxygen, necessitating storage under an inert atmosphere.[8]

-

Reduction: The aldehyde can be reduced to the primary alcohol, 3,5,5-trimethylhexan-1-ol, using standard reducing agents such as sodium borohydride (NaBH₄) or through catalytic hydrogenation.[1][13] This alcohol is also a valuable fragrance ingredient.[8][13]

-

Condensation Reactions: The presence of alpha-hydrogens allows this compound to participate in base- or acid-catalyzed aldol-type condensation reactions, forming larger molecules.[3][12]

-

Reaction with Hydrogen Sulfide: It reacts with hydrogen sulfide to form gem-dithiols, which are useful intermediates in further chemical synthesis.[1][2][9]

Caption: Key oxidation and reduction pathways for this compound.

Applications and Industrial Relevance

The unique combination of a reactive aldehyde group and a branched alkyl chain makes this compound a valuable molecule in several industries.

-

Fragrances and Flavors: It is used in perfume compositions, often as a powerful masking agent or to impart fresh, green, and citrus notes in fine fragrances, deodorizers, and room fresheners.[1][4][9] It is recognized as a flavoring agent by the FDA and is listed by the International Fragrance Association (IFRA).[6]

-

Chemical Intermediate: This is its primary role. It serves as a building block for more complex molecules.[1][2]

-

Lubricants and Plasticizers: The corresponding alcohol (3,5,5-trimethylhexan-1-ol) and acid are used to manufacture high-performance lubricants, lubricant additives, and plasticizers.[5][8]

-

Vitamin Synthesis: It is a key intermediate in the industrial synthesis of isophytol, which is a precursor to Vitamin E.[4]

-

Pharmaceuticals and Agrochemicals: Its structure makes it a versatile starting material for creating terpenoids and other bioactive molecules with potential applications in the pharmaceutical and agrochemical sectors.[2][4]

-

Analytical Methodologies

Ensuring the purity of this compound is critical for its industrial applications, especially in fragrance and pharmaceutical synthesis.

Gas Chromatography (GC)

Gas chromatography is the principal analytical method for assessing the purity and quantifying this compound.[1] Commercial grades typically require a minimum purity of 90-95%.[1][3] The compound's good thermal stability allows for accurate and reproducible quantitative analysis.[1]

Protocol: Purity Analysis by GC

-

System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A nonpolar capillary column (e.g., DB-1, HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable, as retention is based on boiling point and molecular structure.[1]

-

Sample Preparation: Dilute the this compound sample in a suitable solvent like dichloromethane or hexane.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Carrier Gas: Helium or Hydrogen, constant flow.

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C.

-

-

Analysis: The peak area percentage of this compound relative to the total peak area provides the purity assessment.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (¹H NMR): ¹H NMR spectroscopy is used for structural confirmation. The spectrum shows a characteristic aldehyde proton signal around δ 9.7 ppm, with complex multiplets for the methylene protons and distinct signals for the non-equivalent methyl groups.[1][14]

-

Mass Spectrometry (MS): GC-MS is used for identification, providing a fragmentation pattern that serves as a chemical fingerprint for the molecule.[7]

Safety, Handling, and Toxicology

Proper handling of this compound is essential due to its flammability and potential for irritation.

Table 2: GHS Hazard Information and Toxicological Data

| Parameter | Classification / Value | Source(s) |

| GHS Pictograms | Flammable liquid, Skin irritant/sensitizer | [4][15] |

| Hazard Statements | H226 (Flammable liquid and vapour), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction) | [15] |

| Precautionary Statements | P210, P233, P280, P302+P352 | [10][15] |

| Acute Oral Toxicity (LD50, rat) | 3240 mg/kg | [1][10] |

Handling and Storage

-

Handling: Wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles, and flame-retardant clothing.[10][15] Use in a well-ventilated area or under a chemical fume hood.[10] Keep away from heat, sparks, open flames, and other ignition sources.[15] Use non-sparking tools and take measures to prevent static discharge.[10][15]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[10][16] Keep containers tightly closed.[1][15] Due to its reactivity with oxygen, long-term storage under an inert gas atmosphere (e.g., nitrogen) is recommended to prevent oxidation.[1][10][15]

Environmental Fate

Understanding the environmental behavior of this compound is important for risk assessment.

-

Soil Mobility: With an estimated organic carbon-water partition coefficient (Koc) of 62, the compound is expected to have high mobility in soil.[17][18]

-

Volatilization: The estimated Henry's Law constant suggests that volatilization from moist soil and water surfaces is an important fate process.[17][18] The volatilization half-life from a model river is estimated to be around 4 hours.[18]

-

Bioconcentration: The estimated bioconcentration factor (BCF) of 47 suggests a moderate potential for bioconcentration in aquatic organisms.[17]

Conclusion

This compound is a commercially significant branched aldehyde with a well-defined profile of properties, synthesis routes, and applications. Its primary value lies in its role as a versatile chemical intermediate, particularly in the production of fragrances, lubricants, and polymers. The industrial synthesis via hydroformylation is efficient and scalable. While it presents manageable hazards related to flammability and irritation, established safety protocols allow for its safe handling and use. For researchers and developers, this compound offers a reactive building block with unique structural characteristics suitable for creating a wide range of derivative compounds.

References

-

LookChem. Cas 5435-64-3, this compound. [Link]

-

PrepChem.com. Synthesis of this compound. [Link]

-

PubChem. This compound | C9H18O | CID 21574. [Link]

-

LookChem. This compound Safety Data Sheets(SDS). [Link]

-

Scent Friends. This compound (CAS 5435-64-3): Odor profile, Properties, & IFRA compliance. [Link]

-

Cheméo. Chemical Properties of Hexanal, 3,5,5-trimethyl- (CAS 5435-64-3). [Link]

-

Synerzine. (2018, June 22). 3,5,5-Trimethyl hexenal Safety Data Sheet. [Link]

- Google Patents. (2022).

-

SIELC Technologies. (2018, February 16). This compound. [Link]

-

Wikipedia. 3,5,5-Trimethyl-hexan-1-ol. [Link]

-

NIST. Hexanal, 3,5,5-trimethyl-. [Link]

-

SpectraBase. 3,5,5-Trimethylhexanol TMS. [Link]

-

FooDB. (2010, April 8). Showing Compound (±)-3,5,5-Trimethylhexanal (FDB020385). [Link]

-

NIST. Hexanal, 3,5,5-trimethyl-. [Link]

Sources

- 1. Buy this compound | 5435-64-3 [smolecule.com]

- 2. Cas 5435-64-3,this compound | lookchem [lookchem.com]

- 3. CAS 5435-64-3: this compound | CymitQuimica [cymitquimica.com]

- 4. scent.vn [scent.vn]

- 5. This compound [evonik.com]

- 6. This compound | C9H18O | CID 21574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hexanal, 3,5,5-trimethyl- [webbook.nist.gov]

- 8. Trimethylhexanal (TMH) - Evonik Industries [c4-chemicals.evonik.com]

- 9. This compound | 5435-64-3 [chemicalbook.com]

- 10. lookchem.com [lookchem.com]

- 11. CN114057558A - Synthetic method, catalytic system and application of 3,5, 5-trimethylhexanal - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

- 13. 3,5,5-Trimethyl-hexan-1-ol - Wikipedia [en.wikipedia.org]

- 14. This compound(5435-64-3) 1H NMR [m.chemicalbook.com]

- 15. Page loading... [wap.guidechem.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. echemi.com [echemi.com]

- 18. Page loading... [wap.guidechem.com]

synthesis of 3,5,5-Trimethylhexanal from diisobutylene

An In-Depth Technical Guide to the Synthesis of 3,5,5-Trimethylhexanal from Diisobutylene

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound (TMH), a branched-chain aldehyde of significant industrial value. The primary focus is on the hydroformylation, or "oxo synthesis," of diisobutylene, which stands as the most commercially viable and widely practiced production method.[1][2][3][4] This document delves into the reaction's mechanistic underpinnings, a comparative analysis of catalytic systems, the influence of critical process parameters, and a detailed, field-proven experimental protocol. It is intended for researchers, chemists, and process development professionals engaged in fine chemical synthesis, offering both foundational knowledge and practical, actionable insights for laboratory and pilot-scale production.

Introduction: The Significance of this compound

This compound (CAS No. 5435-64-3), also known as isononylaldehyde, is a C9 fatty aldehyde characterized by a unique molecular structure with three methyl groups providing notable steric hindrance.[1] This structure imparts specific physical and chemical properties, making it a valuable intermediate in various industrial sectors.[1][5]

-

Fragrance and Flavors: TMH possesses a distinct aldehydic, green, and citrusy odor profile, lending itself to use in perfumery and fragrance formulations to create fresh and powerful sensory effects.[1][5][6]

-

Lubricants and Additives: It serves as a crucial precursor for the production of high-performance lubricants, particularly cooling lubricants and lubricant additives, where its branched structure contributes to desirable viscosity and stability properties.[7][8][9]

-

Chemical Synthesis: As a reactive aldehyde, TMH is a versatile building block for synthesizing more complex molecules.[1] It is a key intermediate for producing 3,5,5-trimethylhexanol, plasticizers, and specialty chemicals used in the pharmaceutical and agrochemical industries.[5][6][7][10]

The industrial-scale product, often marketed as isononanal, is typically an isomeric mixture containing approximately 95% this compound.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5435-64-3 | [1][3] |

| Molecular Formula | C₉H₁₈O | [1][3] |

| Molecular Weight | 142.24 g/mol | [1][3] |

| Appearance | Colorless liquid | [11] |

| Odor | Aldehydic, green, citrus | [1][2] |

| Boiling Point | 67-68 °C @ 2.5 mmHg | [2][12] |

| Density | 0.817 g/mL @ 25 °C | [2][12] |

| Refractive Index | n20/D 1.421 | [2][12] |

| Water Solubility | Very slightly soluble (189.2 mg/L @ 25°C est.) | [1] |

The Core Synthesis Route: Hydroformylation of Diisobutylene

The dominant industrial method for producing this compound is the hydroformylation (oxo synthesis) of diisobutylene.[1][3][4] This process involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, using a mixture of carbon monoxide (CO) and hydrogen (H₂), commonly known as synthesis gas or syngas.[13]

The starting material, commercial diisobutylene, is itself a mixture of two primary isomers: 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene. The hydroformylation of this mixture leads to the target aldehyde.

The Catalytic Cycle: Mechanism of Hydroformylation

The reaction is catalyzed by transition metal complexes, most commonly based on rhodium or cobalt, which operate via a well-established catalytic cycle.[13][14] The general mechanism, illustrated below for a rhodium-phosphine catalyst, involves several key steps:

-

Catalyst Activation & Olefin Coordination: The active catalyst species is formed, to which the diisobutylene coordinates.

-

Migratory Insertion: The coordinated alkene inserts into the metal-hydride bond, forming a metal-alkyl intermediate. This step determines the regioselectivity (i.e., the position of the new formyl group).

-

CO Coordination & Insertion: A molecule of carbon monoxide coordinates to the metal center and subsequently inserts into the metal-alkyl bond to form a metal-acyl species.

-

Oxidative Addition of H₂: A molecule of hydrogen adds to the metal complex. This is often the rate-limiting step of the cycle.[15]

-

Reductive Elimination: The aldehyde product is eliminated from the complex, regenerating the active catalyst, which re-enters the cycle.[15]

Caption: Generalized catalytic cycle for rhodium-catalyzed hydroformylation.

Catalyst Systems: Rhodium vs. Cobalt

The choice of catalyst is the most critical factor influencing the reaction's efficiency, selectivity, and operating conditions.

-

Rhodium-Based Catalysts: These are highly active catalysts, allowing for milder reaction conditions (lower temperatures and pressures) compared to cobalt.[13][14] They are typically used with phosphine or phosphite ligands, which are crucial for stabilizing the catalyst and directing selectivity. While extremely efficient, the high cost of rhodium is a significant drawback.[16] Modern processes often employ complex, multidentate phosphite ligands to achieve high conversion rates under mild conditions.[17]

-

Cobalt-Based Catalysts: Cobalt catalysts, such as dicobalt octacarbonyl (Co₂(CO)₈), were the first to be used for hydroformylation and remain in use, particularly for branched alkenes.[16][18] They are substantially less expensive than rhodium but require much more severe operating conditions (higher temperatures and pressures).[16] This increases energy costs and can lead to more side reactions. However, recent research has focused on developing more active cationic cobalt bisphosphine systems that operate at medium pressures.[16]

Table 2: Comparison of Catalyst Systems for Diisobutylene Hydroformylation

| Parameter | Rhodium System | Cobalt System |

| Typical Catalyst | Rh(acac)(CO)₂ + Ligand | HCo(CO)₄ (from Co₂(CO)₈) |

| Ligands | Triphenylphosphine, Phosphites | Tributylphosphine (optional) |

| Temperature | 90 - 120 °C[1][17] | 150 - 170 °C[13] |

| Pressure | 0.5 - 6 MPa (72 - 870 psi)[17] | up to 30 MPa (~4350 psi)[13] |

| Activity | Very High | Moderate |

| Selectivity | High (tunable with ligands) | Good for branched aldehydes |

| Cost | Very High[16] | Low[16] |

| Pros | Mild conditions, high yields | Low cost, robust |

| Cons | High cost, ligand sensitivity | Harsh conditions, higher energy cost |

Core Experimental Protocol: Laboratory Synthesis

This section outlines a detailed, step-by-step methodology for the synthesis of this compound based on a modern rhodium-catalyzed system. This protocol is designed to be a self-validating system, where careful control of parameters ensures reproducibility.

Safety Precaution: This reaction involves flammable materials and high-pressure, toxic gases (CO). It must be conducted in a specialized high-pressure reactor (autoclave) within a well-ventilated fume hood by trained personnel.

Materials and Equipment

-

Reactants: Diisobutylene (isomeric mixture), Synthesis Gas (CO/H₂ in a 1:1 to 1:2 molar ratio), Toluene (or other suitable organic solvent).[1][17]

-

Catalyst System: Rhodium precursor (e.g., Rh(acac)(CO)₂), Triphenylphosphine oxide (L1), Organic phosphine compound (L2, e.g., Triphenylphosphine).[1]

-

Equipment: High-pressure stainless-steel autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet valves, pressure gauge, thermocouple, and heating mantle. Schlenk line for inert atmosphere operations.[19] Distillation apparatus for purification.

-

Analytical: Gas Chromatograph (GC) with a flame ionization detector (FID) for monitoring reaction conversion and product purity. NMR, IR, and MS instruments for structural confirmation.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of TMH.

Step-by-Step Procedure

-

Reactor Preparation: Ensure the high-pressure autoclave is clean and dry. Perform a pressure leak test with nitrogen before use.

-

Charging the Reactor: Under an inert atmosphere (e.g., nitrogen), charge the autoclave with the solvent (e.g., toluene), diisobutylene, and the pre-mixed catalyst solution. A typical molar ratio of catalyst:L1:L2 might be 1:100:100.[17] The substrate-to-catalyst ratio is a key parameter to optimize.

-

Sealing and Purging: Seal the reactor. Purge the system 3-5 times with oxygen-free nitrogen to remove all air.

-

Pressurization: Pressurize the reactor with the CO/H₂ synthesis gas mixture to the desired initial pressure (e.g., 1-2 MPa).[17]

-

Reaction Execution: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 90-120 °C).[1][17] The pressure will increase with temperature. Maintain the total pressure within the desired range (e.g., 2-6 MPa) by feeding additional syngas as it is consumed.[17] The consumption of gas (pressure drop) is an indicator of reaction progress.

-

Monitoring: The reaction is typically run for 3-8 hours.[1][17] If the reactor allows for sampling, small aliquots can be withdrawn periodically to analyze the conversion of diisobutylene and the yield of this compound by GC.

-

Cooldown and Depressurization: Once the reaction is complete (no further gas uptake), turn off the heating and allow the reactor to cool to room temperature. Carefully and slowly vent the excess pressure in a fume hood.

-

Product Isolation: Open the reactor and transfer the liquid reaction mixture. The crude product can be separated from the non-volatile catalyst components by fractional distillation under reduced pressure.[20][21]

-

Characterization: The purity of the distilled this compound should be confirmed by GC. Its identity should be verified using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the results to literature data.[22][23]

Process Optimization and Challenges

Achieving high yields and selectivity requires careful control over several interdependent parameters.

Influence of Reaction Parameters

-

Temperature: Increasing temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions like isomerization of the starting material or hydrogenation of the product aldehyde to the corresponding alcohol (3,5,5-trimethylhexanol).[24] The optimal range for rhodium systems is typically 90-120 °C.[17]

-

Pressure: Higher syngas pressure increases the concentration of CO and H₂ in the solution, which typically accelerates the reaction. It also helps maintain the stability of the metal carbonyl catalyst. However, very high pressures increase equipment costs and can favor hydrogenation side reactions.

-

CO/H₂ Ratio: The molar ratio of CO to H₂ can influence selectivity. A 1:1 ratio is common, but ratios up to 1:2 or higher may be used to promote the hydrogenation of the acyl intermediate.[17]

-

Catalyst Concentration and Ligand Ratio: The amount of catalyst dictates the overall reaction rate. The ratio of ligand to metal is critical; an excess of ligand is often used to ensure the catalyst remains in its active, stabilized form and to influence selectivity.

Caption: Logical relationship between key parameters and process outcomes.

Key Challenges

-

Catalyst Recovery and Recycling: Homogeneous catalysts like those used in this process are difficult to separate from the product mixture, leading to potential product contamination and loss of the expensive metal. Strategies like thermoregulated phase-separable catalysis, where the catalyst's solubility changes with temperature, are being explored to facilitate recycling.[25]

-

Raw Material Volatility: The production of TMH is dependent on petrochemical feedstocks. Fluctuations in the price and availability of diisobutylene can impact production costs.[8][9]

-

Technical Complexity: The synthesis requires specialized high-pressure equipment and expertise, which can be a barrier to entry and scalability.[8]

Conclusion

The hydroformylation of diisobutylene is a powerful and industrially established method for the synthesis of this compound. Success in this field hinges on a deep understanding of the catalytic mechanism and the judicious selection and control of reaction parameters. While rhodium-based catalysts offer high activity under mild conditions, the development of more efficient and cost-effective catalyst systems, potentially based on cobalt or other earth-abundant metals, remains an active area of research. For professionals in drug development and specialty chemicals, mastering this synthesis provides access to a versatile and valuable molecular building block.

References

-

LookChem. (n.d.). Cas 5435-64-3, this compound. Retrieved from [Link]

-

Good Scents Company. (n.d.). This compound (CAS 5435-64-3): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- CN114057558A - Synthetic method, catalytic system and application of 3,5, 5-trimethylhexanal. (2022).

-

Wang, Y., Jiang, J., Cheng, F., & Jin, Z. (2002). Hydroformylation of diisobutylene using thermoregulated phase-separable phosphine rhodium complex catalyst. Journal of Molecular Catalysis A: Chemical, 188(1-2), 79-83. [Link]

-

NIST. (n.d.). Hexanal, 3,5,5-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

360iResearch. (2025, December 11). This compound Market Growth Analysis, Dynamics, Key Players and Innovations, Outlook and Forecast 2025-2032. Retrieved from [Link]

-

24ChemicalResearch. (2025, September 2). 3 5 5 Trimethylhexanal Market 2025 Forecast to 2032. Retrieved from [Link]

-

Industry Today. (2025, November 11). This compound Market Size Worth USD 500 Million by 2035. Retrieved from [Link]

- EP0003361B1 - 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants. (1982).

-

Wikipedia. (n.d.). Hydroformylation. Retrieved from [Link]

-

LSU. (2020, January 31). Study Finds First Major Discovery in Hydroformylation in 50 Years. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, May 3). 14.3.2: Hydroformylation. Retrieved from [Link]

-

MDPI. (n.d.). Hydroformylation of Alkenes over Phosphorous-Free Rhodium Supported on N-Doped Silica. Retrieved from [Link]

-

NPTEL. (2023, January 31). Lec 35: Hydroformylation Reactions. YouTube. Retrieved from [Link]

-

Slideshare. (n.d.). Hydroformylation. Retrieved from [Link]

Sources

- 1. Buy this compound | 5435-64-3 [smolecule.com]

- 2. This compound | 5435-64-3 [chemicalbook.com]

- 3. This compound | C9H18O | CID 21574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Cas 5435-64-3,this compound | lookchem [lookchem.com]

- 6. scent.vn [scent.vn]

- 7. This compound [evonik.com]

- 8. 355Trimethylhexanal Market Outlook 2025-2032 [intelmarketresearch.com]

- 9. 3 5 5 Trimethylhexanal Market 2025 Forecast to 2032 [24chemicalresearch.com]

- 10. This compound Market Size Worth USD 500 Million by 2035 | Growth Driven by Specialty Chemicals, Fragrance, and Pharmaceutical Applications - Industry Today [industrytoday.co.uk]

- 11. Trimethylhexanal (TMH) - Evonik Industries [c4-chemicals.evonik.com]

- 12. 3,5,5-三甲基己醛 95% | Sigma-Aldrich [sigmaaldrich.cn]

- 13. Hydroformylation - Wikipedia [en.wikipedia.org]

- 14. Hydroformylation | PDF [slideshare.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. lsu.edu [lsu.edu]

- 17. CN114057558A - Synthetic method, catalytic system and application of 3,5, 5-trimethylhexanal - Google Patents [patents.google.com]

- 18. youtube.com [youtube.com]

- 19. orgsyn.org [orgsyn.org]

- 20. orgsyn.org [orgsyn.org]

- 21. EP0003361B1 - 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants - Google Patents [patents.google.com]

- 22. This compound(5435-64-3) 1H NMR [m.chemicalbook.com]

- 23. Hexanal, 3,5,5-trimethyl- [webbook.nist.gov]

- 24. mdpi.com [mdpi.com]

- 25. Hydroformylation of diisobutylene using thermoregulated phase-separable phosphine rhodium complex catalyst - Beijing Institute of Technology [pure.bit.edu.cn]

3,5,5-Trimethylhexanal IUPAC name and synonyms

An In-depth Technical Guide to 3,5,5-Trimethylhexanal

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 5435-64-3), a branched-chain aliphatic aldehyde of significant industrial importance. The document details its nomenclature, physicochemical properties, and analytical characterization methods. A core focus is placed on the industrial synthesis via the hydroformylation of diisobutylene, exploring the catalytic systems and reaction engineering principles that govern its production. Furthermore, the guide examines the characteristic chemical reactivity of its aldehyde functional group, its diverse applications in the fragrance, flavor, and specialty chemical sectors, and essential safety and handling protocols. This paper is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile C9 aldehyde.

Nomenclature and Chemical Identity

This compound is a saturated fatty aldehyde.[1] Its structure consists of a six-carbon aldehyde backbone (hexanal) with three methyl group substituents located at the 3 and 5 positions. The presence of a chiral center at the C-3 position means the molecule exists as a racemic mixture of (R)- and (S)-enantiomers.

-

IUPAC Name: this compound[1]

-

Common Synonyms: Isononylaldehyde, 3,5,5-Trimethylcapronaldehyde, tert-Butylisopentanal, Vandor B, Green Hexanal.[1][3][5]

-

InChI Key: WTPYRCJDOZVZON-UHFFFAOYSA-N[4]

-

Canonical SMILES: CC(CC=O)CC(C)(C)C[4]

Physicochemical Properties

This compound is a colorless to pale yellow liquid characterized by a distinct, powerful aldehydic odor, often with green and citrus notes.[3][4][6] Its physical properties are summarized in the table below. The branched structure significantly influences its physical state and solubility compared to its linear isomer, nonanal.

| Property | Value | Source |

| Appearance | Colorless to Light Yellow Liquid | |

| Melting Point | < -60 °C | [1][5] |

| Boiling Point | 173 °C (at 760 mmHg); 67-68 °C (at 2.5 mmHg) | [1][3] |

| Density | 0.817 - 0.820 g/mL at 20-25 °C | [1][3] |

| Flash Point | 46.7 - 47 °C (116 °F) (closed cup) | [1][5] |

| Water Solubility | ~100-189 mg/L at 20-25 °C (very slightly soluble) | [1][3][4] |

| Refractive Index (n²⁰/D) | 1.421 | [3] |

| Vapor Pressure | 0.08 - 0.14 mmHg at 25 °C | [1][3] |

| LogP (Octanol/Water) | 2.6 - 3.1 | [5][7] |

Analytical Characterization

Characterization and quality control of this compound rely on standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the aldehyde C=O stretch, typically appearing around 1720-1740 cm⁻¹. Another key feature is the presence of C-H stretching bands for the aldehyde proton (CHO) near 2720 cm⁻¹ and 2820 cm⁻¹.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will clearly show a diagnostic aldehyde proton (CHO) signal, a triplet, in the downfield region around δ 9.6-9.8 ppm. The numerous methyl groups will appear as singlets and doublets in the upfield region (δ 0.8-1.2 ppm), while the methylene and methine protons will present as complex multiplets in between.[3]

-

¹³C NMR: The most deshielded signal corresponds to the carbonyl carbon of the aldehyde, appearing around δ 200-205 ppm. The aliphatic carbons will resonate in the δ 20-55 ppm range.[3]

-

-

Mass Spectrometry (MS): Under electron ionization (EI), this compound exhibits a characteristic fragmentation pattern. While the molecular ion peak (m/z = 142) may be weak or absent, prominent fragments include the loss of the tert-butyl group (m/z = 85) and a strong peak corresponding to the tert-butyl cation (m/z = 57).[1][2]

Synthesis and Manufacturing Process

The primary industrial route for producing this compound is the hydroformylation (oxo-synthesis) of diisobutylene.[2] This process involves the addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond of the olefin feedstock.

Causality in Synthesis: The feedstock, diisobutylene, is itself a mixture of isomers (primarily 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene). The goal of the hydroformylation process is to achieve high conversion of this feedstock with high selectivity towards the desired this compound product.

Catalytic System: The reaction is catalyzed by transition metal complexes, with rhodium-based catalysts being the industry standard over cobalt.[8] The choice of rhodium is driven by its ability to operate under milder conditions (lower pressure and temperature) and provide significantly higher selectivity to the desired aldehyde product, minimizing the formation of unwanted byproducts like alcohols or branched isomers.[8] The catalyst system typically consists of a rhodium precursor and organophosphine ligands, which are crucial for stabilizing the catalyst and directing the reaction's selectivity.[9][10]

Protocol: Generalized Hydroformylation Workflow

-

Catalyst Preparation: A rhodium precursor (e.g., Rh(acac)(CO)₂) is mixed with a modified phosphine ligand in a suitable solvent under an inert atmosphere.

-

Reaction: Diisobutylene is fed into a high-pressure reactor containing the catalyst.

-

Syngas Introduction: A mixture of carbon monoxide (CO) and hydrogen (H₂), known as synthesis gas, is introduced into the reactor.[9] The pressure is typically maintained between 0.5 and 6 MPa and the temperature between 80 and 150 °C.[9]

-

Reaction & Quenching: The reaction is allowed to proceed until the desired conversion is reached.

-

Product Separation: The crude product is separated from the catalyst. In modern processes, this is often achieved using aqueous biphasic systems or specialized ligands to facilitate catalyst recovery and recycling.[11]

-

Purification: The final product is purified by fractional distillation to remove unreacted starting materials and byproducts.

Caption: Industrial synthesis of this compound via hydroformylation.

Chemical Reactivity and Downstream Products

The aldehyde functional group in this compound is the center of its reactivity, making it a valuable intermediate for a range of downstream chemicals.[3] The steric hindrance provided by the methyl groups influences its reaction rates compared to linear aldehydes.

-

Oxidation: It can be readily oxidized to the corresponding carboxylic acid, 3,5,5-trimethylhexanoic acid , using common oxidizing agents like potassium permanganate or chromic acid. This acid is a precursor for producing synthetic lubricants and plasticizers.[3]

-

Reduction: Catalytic hydrogenation or reduction with agents like sodium borohydride (NaBH₄) yields the primary alcohol, 3,5,5-trimethylhexan-1-ol .[4] This alcohol and its esters are also used as fragrance components.[12]

-

Reductive Amination: Reaction with ammonia or primary/secondary amines in the presence of a reducing agent (e.g., H₂/catalyst) produces various isononylamines , which are used as corrosion inhibitors and epoxy curing agents.

-

Aldol Condensation: Like other aldehydes with α-hydrogens, it can undergo self-condensation or crossed-condensation reactions under basic or acidic conditions to form larger, more complex molecules.

Caption: Key chemical transformations of this compound.

Industrial Applications

The unique combination of its odor profile and chemical reactivity makes this compound a versatile molecule.

-

Fragrance and Flavors: Due to its powerful green, citrusy, and aldehydic scent, it is used in perfumery to impart freshness and complexity to floral and citrus fragrances.[4] It is also used as a flavoring agent in the food industry.[3][5] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) determined it poses no safety concern at current levels of intake when used as a flavoring agent.[1]

-

Chemical Intermediate: This is its largest area of application. It serves as a crucial building block for:

-

Lubricants and Additives: Oxidation to 3,5,5-trimethylhexanoic acid provides the feedstock for producing high-performance synthetic ester lubricants.[7]

-

Plasticizers: The corresponding acid can be esterified to create plasticizers.[7]

-

Pharmaceuticals and Agrochemicals: Its reactive handle allows it to be incorporated as a building block in the synthesis of more complex bioactive molecules.[3][13]

-

Safety and Handling

This compound is classified as a flammable liquid and a skin irritant.[2][13]

-

Hazard Codes: Xi (Irritant), Xn (Harmful).[3]

-

Precautionary Measures:

-

Keep away from heat, sparks, and open flames.

-

Use in a well-ventilated area or with appropriate respiratory protection.

-

Wear protective gloves, safety glasses, and lab coats.

-

Store in a cool, dry place in a tightly sealed container under an inert atmosphere to prevent oxidation.[3]

-

-

Stability: While relatively stable, it can undergo oxidation and polymerization. It may also form intensely colored condensation products with certain nitrogen-containing compounds like anthranilates or indoles.[2]

References

- LookChem. (n.d.). Cas 5435-64-3, this compound.

- Smolecule. (2023, August 16). Buy this compound | 5435-64-3.

- PrepChem.com. (n.d.). Synthesis of this compound.

- ChemicalBook. (n.d.). This compound | 5435-64-3.

- PubChem. (n.d.). This compound | C9H18O | CID 21574.

- Evonik. (n.d.). This compound.

- CymitQuimica. (n.d.). CAS 5435-64-3: this compound.

- Cheméo. (n.d.). Chemical Properties of Hexanal, 3,5,5-trimethyl- (CAS 5435-64-3).

- Google Patents. (n.d.). CN114057558A - Synthetic method, catalytic system and application of this compound.

- ScentBox. (n.d.). This compound (CAS 5435-64-3): Odor profile, Properties, & IFRA compliance.

- The Good Scents Company. (n.d.). green hexanal vandor B (IFF).

- Google Patents. (n.d.). CN114057558A - Synthetic method, catalytic system and application of 3,5, 5-trimethylhexanal.

- Wang, Y., Jiang, J., Cheng, F., & Jin, Z. (2002). Hydroformylation of diisobutylene using thermoregulated phase-separable phosphine rhodium complex catalyst.

- Guidechem. (n.d.). This compound 5435-64-3 wiki.

- NIST. (n.d.). Hexanal, 3,5,5-trimethyl-.

- Google Patents. (n.d.). EP0003361B1 - 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants.

- Bioriginal. (n.d.). (3R)-3,5,5-Trimethylhexanal | C9H18O | MD Topology | NMR | X-Ray.

- MDPI. (2025, August 7). Hydroformylation of Alkenes: An Industrial View of the Status and Importance.

- Google Patents. (n.d.). US7279606B1 - Hydroformylation process.

Sources

- 1. This compound | C9H18O | CID 21574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexanal, 3,5,5-trimethyl- [webbook.nist.gov]

- 3. This compound(5435-64-3) 1H NMR spectrum [chemicalbook.com]

- 4. This compound(5435-64-3) IR Spectrum [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Hexanal, 3,5,5-trimethyl- [webbook.nist.gov]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

- 9. CN114057558A - Synthetic method, catalytic system and application of 3,5, 5-trimethylhexanal - Google Patents [patents.google.com]

- 10. US7279606B1 - Hydroformylation process - Google Patents [patents.google.com]

- 11. Hydroformylation of diisobutylene using thermoregulated phase-separable phosphine rhodium complex catalyst - Beijing Institute of Technology [pure.bit.edu.cn]

- 12. Hexanal, 3,5,5-trimethyl- [webbook.nist.gov]

- 13. Showing Compound (±)-3,5,5-Trimethylhexanal (FDB020385) - FooDB [foodb.ca]

spectral data of 3,5,5-Trimethylhexanal (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 3,5,5-Trimethylhexanal

Introduction: Characterizing this compound

This compound, also known as isononylaldehyde, is a branched-chain aliphatic aldehyde with the chemical formula C₉H₁₈O and a molecular weight of 142.24 g/mol .[1][2] Its structure features a hexanal backbone with methyl groups at positions 3 and 5, and a tert-butyl group at the 5-position, creating a chiral center at carbon-3.[3] This compound is a colorless liquid utilized as a fragrance ingredient and a flavoring agent, valued for the fresh, green, and citrus notes it imparts.[4][5]

For researchers and professionals in drug development and chemical synthesis, precise structural confirmation and purity assessment are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a definitive analytical toolkit for the comprehensive characterization of this compound. This guide offers an in-depth exploration of the spectral data of this molecule, grounded in established spectroscopic principles and supported by authoritative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can assign specific atoms to their positions within the molecular structure.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum of this compound provides a clear fingerprint of its structure. The most diagnostic signal is that of the aldehydic proton, which is significantly deshielded by the anisotropic effect of the carbonyl group's pi-electron system. This causes its resonance to appear far downfield, typically in the 9-10 ppm region, a characteristic feature of aldehydes.[6][7] Protons on the carbon alpha to the carbonyl group are also deshielded and typically appear between 2.0 and 2.5 ppm.[6]

For this compound, the aldehyde proton signal is observed as a distinct singlet at approximately δ 9.74 ppm, confirming the formyl group's presence.[3] The methylene (CH₂) and methine (CH) protons in the alkyl chain exhibit complex splitting patterns due to spin-spin coupling, appearing in the upfield region.

Experimental Protocol: Sample Preparation for NMR Analysis

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds like this compound.[8]

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6-0.7 mL of the deuterated solvent directly in a clean, dry NMR tube.

-

Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ 0.00 ppm), for precise chemical shift referencing.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

-

Analysis: Place the sample in the NMR spectrometer and acquire the spectrum according to standard instrument protocols.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.74 | t (triplet) | 1H | H-1 (Aldehyde) |

| ~2.42 | m (multiplet) | 2H | H-2 (CH₂) |

| ~2.10 | m (multiplet) | 1H | H-3 (CH) |

| ~1.25 | m (multiplet) | 2H | H-4 (CH₂) |

| ~1.00 | d (doublet) | 3H | C3-CH₃ |

| ~0.90 | s (singlet) | 9H | C5-(CH₃)₃ |

Note: Specific chemical shifts and multiplicities can vary slightly depending on the solvent and spectrometer frequency. The assignments are based on general principles and published data.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

In ¹³C NMR, the carbonyl carbon of an aldehyde produces a highly characteristic signal in the downfield region of 190-215 ppm, an area with few other resonance types, making it a definitive indicator of a carbonyl group.[7][9] The remaining aliphatic carbons of this compound will appear in the upfield region (typically 10-60 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~202.5 | C-1 (C=O) |

| ~52.0 | C-2 |

| ~43.5 | C-4 |

| ~31.5 | C-3 |

| ~30.0 | C-5 |

| ~29.8 | C5-(C H₃)₃ |

| ~20.0 | C3-C H₃ |

Note: These are predicted values based on standard chemical shift increments. Actual experimental values may differ slightly.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For aldehydes, two features are critically diagnostic.

-

C=O Stretch: A strong, sharp absorption band appears between 1740-1720 cm⁻¹ for aliphatic aldehydes.[7] This intense peak is due to the stretching vibration of the carbonyl double bond.

-

Aldehydic C-H Stretch: A pair of weaker bands, often referred to as a "Fermi doublet," appears at approximately 2830-2695 cm⁻¹ and 2720 cm⁻¹.[6][7] The presence of this doublet is a hallmark of the aldehyde functional group and is crucial for distinguishing it from a ketone, which lacks this feature.

Experimental Protocol: Acquiring a Liquid Film IR Spectrum

-

Sample Preparation: Place one to two drops of neat liquid this compound directly onto the surface of a salt plate (e.g., NaCl or KBr).

-

Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Data Acquisition: Mount the salt plates in the spectrometer's sample holder.

-

Analysis: Run the IR scan, collecting the spectrum typically over a range of 4000 to 400 cm⁻¹. A background scan of the empty salt plates should be performed first and subtracted from the sample spectrum.

Table 3: Key IR Absorptions for this compound

| Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| ~2955 | Strong | C-H Stretch (Alkyl) |

| ~2870 | Medium | C-H Stretch (Alkyl) |

| ~2715 | Weak | C-H Stretch (Aldehydic) |

| ~1725 | Strong | C=O Stretch (Aldehyde) |

| ~1465 | Medium | C-H Bend (Alkyl) |

Note: Data sourced from typical values for aliphatic aldehydes.[6][7][10]

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. Aliphatic aldehydes often show a weak or absent molecular ion (M⁺) peak due to facile fragmentation.[11][12]

The mass spectrum of this compound (molecular weight 142.24) is dominated by fragmentation driven by the stability of the resulting carbocations. The most prominent fragmentation pathway is α-cleavage, which involves the breaking of a bond adjacent to the carbonyl group.[13]

Key Fragmentation Pathways:

-

Molecular Ion (M⁺): The parent ion peak is expected at m/z = 142.

-

α-Cleavage: Cleavage of the C-C bond between C2 and C3 can occur. However, the most significant fragmentation in this molecule is driven by the formation of the highly stable tert-butyl cation.

-

Formation of tert-Butyl Cation: Cleavage of the C4-C5 bond results in the formation of the tert-butyl cation, [C(CH₃)₃]⁺, which gives an intense base peak at m/z = 57 .[1] This is a key diagnostic ion for structures containing a tert-butyl group.

-

Other Fragments: Other significant fragments are observed at m/z = 41 ([C₃H₅]⁺), m/z = 83 , and m/z = 98 . The fragment at m/z 83 likely corresponds to the loss of a C₄H₉ radical (57 Da) from a rearranged molecular ion.[1]

-

McLafferty Rearrangement: A McLafferty rearrangement is possible and would result in a fragment at m/z = 58.[6][11]

Table 4: Major Mass Fragments for this compound (EI-MS)

| m/z | Relative Intensity | Proposed Fragment |

| 142 | Low | [C₉H₁₈O]⁺• (Molecular Ion) |

| 98 | Moderate | [M - C₃H₆]⁺• |

| 83 | High | [M - C₄H₉]⁺ |

| 57 | 100 (Base Peak) | [C(CH₃)₃]⁺ |

| 41 | High | [C₃H₅]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center.[1][14]

Visualization of Key Fragmentation Pathway

Caption: Primary fragmentation of this compound via α-cleavage.

Conclusion

The combined application of NMR, IR, and MS provides a robust and unequivocal characterization of this compound. ¹H NMR confirms the presence and connectivity of all protons, most notably the diagnostic aldehydic proton. ¹³C NMR maps the carbon framework, with the carbonyl carbon signal serving as a key identifier. IR spectroscopy provides rapid confirmation of the aldehyde functional group through its characteristic C=O and C-H stretching vibrations. Finally, mass spectrometry reveals the molecular weight and offers structural insights through predictable fragmentation patterns, with the base peak at m/z 57 being a definitive marker for the tert-butyl moiety. This comprehensive spectral dataset serves as a reliable reference for scientists and researchers in quality control, synthesis, and drug development.

References

- 1. This compound | C9H18O | CID 21574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexanal, 3,5,5-trimethyl- [webbook.nist.gov]

- 3. Buy this compound | 5435-64-3 [smolecule.com]

- 4. Page loading... [guidechem.com]

- 5. green hexanal, 5435-64-3 [thegoodscentscompany.com]

- 6. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound(5435-64-3) 1H NMR [m.chemicalbook.com]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. archive.nptel.ac.in [archive.nptel.ac.in]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 14. Hexanal, 3,5,5-trimethyl- [webbook.nist.gov]

An In-Depth Technical Guide to the Solubility of 3,5,5-Trimethylhexanal in Organic Solvents

Foreword: Understanding Solubility for Optimized Application

For researchers, scientists, and professionals in drug development and chemical synthesis, a thorough understanding of a compound's solubility is paramount. It is a fundamental physicochemical property that dictates formulation strategies, reaction kinetics, and ultimately, the efficacy and applicability of a molecule. This guide provides a comprehensive technical overview of the solubility of 3,5,5-trimethylhexanal, a branched aliphatic aldehyde of significant interest in the fragrance, flavor, and pharmaceutical industries.[1][2] Our objective is to move beyond mere data presentation and delve into the underlying principles that govern its solubility, equipping you with the knowledge to predict its behavior in various solvent systems and to design robust experimental protocols for its characterization.

The Molecular Profile of this compound: A Structural Insight into its Solubility

This compound (C₉H₁₈O, Molar Mass: 142.24 g/mol ) is a saturated fatty aldehyde characterized by a hexanal backbone with three methyl groups at the 3 and 5 positions.[1][3] This branched structure, coupled with the presence of a terminal aldehyde functional group, dictates its physical and chemical properties, including its solubility.

The key to understanding the solubility of this compound lies in its molecular polarity. The carbonyl group (C=O) within the aldehyde function possesses a significant dipole moment due to the higher electronegativity of oxygen compared to carbon. This creates a polar region within the molecule. However, the molecule also features a substantial nonpolar hydrocarbon tail. This dual character is crucial in determining its interaction with different solvents.

The principle of "like dissolves like" is the cornerstone of predicting solubility. Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes. Given its structure, this compound is anticipated to exhibit good solubility in a wide range of organic solvents, from polar to nonpolar, while having limited solubility in highly polar solvents like water.

Intermolecular Forces at Play: The Causality Behind Solubility

The solubility of this compound in organic solvents is a direct consequence of the interplay of various intermolecular forces:

-

Dipole-Dipole Interactions: The polar carbonyl group of this compound can engage in dipole-dipole interactions with polar solvent molecules such as alcohols, ketones, and esters. These electrostatic attractions contribute significantly to the dissolution process.

-

London Dispersion Forces: The nonpolar alkyl chain of this compound interacts with nonpolar organic solvents like toluene and hexane through London dispersion forces. These temporary, induced dipoles are the primary forces of attraction in nonpolar systems. The large surface area of the C9 hydrocarbon chain allows for substantial London dispersion forces, ensuring its solubility in nonpolar media.

-

Hydrogen Bonding (as an acceptor): While aldehydes cannot form hydrogen bonds with themselves, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor. This allows for interaction with protic solvents like alcohols (e.g., ethanol, methanol), further enhancing its solubility in these media.

The branched nature of the alkyl chain in this compound can also influence its solubility. Branching can reduce the efficiency of crystal lattice packing in the solid state (though it is a liquid at room temperature) and can affect the surface area available for intermolecular interactions, sometimes leading to increased solubility compared to its linear isomers.

Quantitative Solubility Data of this compound

The following table summarizes the solubility of this compound in a range of common organic solvents at 25°C. This data provides a quantitative basis for solvent selection in various applications.

| Solvent | Chemical Class | Solubility (g/L) at 25°C[4] |

| Tetrahydrofuran (THF) | Ether | 1862.59 |

| 1,4-Dioxane | Ether | 864.73 |

| Ethyl Acetate | Ester | 741.12 |

| n-Butanol | Alcohol | 652.75 |

| 2-Butanone | Ketone | 654.24 |

| Methanol | Alcohol | 649.2 |

| Acetone | Ketone | 638.79 |

| Ethanol | Alcohol | 608.23 |

| n-Propanol | Alcohol | 607.82 |

| Methyl Acetate | Ester | 584.51 |

| Isobutanol | Alcohol | 515.67 |

| Isopropanol | Alcohol | 509.82 |

| Dimethylformamide (DMF) | Amide | 502.98 |

| Acetonitrile | Nitrile | 426.89 |

| Toluene | Aromatic Hydrocarbon | 345.59 |

| Water | Inorganic | 1.53 |

Note: This data is compiled from a single source and should be used as a reference. Experimental conditions can influence solubility, and it is recommended to verify this data under your specific laboratory conditions.

Experimental Determination of Solubility: A Validated Protocol

For a self-validating system to determine the solubility of a liquid analyte like this compound in an organic solvent, a UV/Visible spectrophotometric method is highly effective, particularly if the analyte possesses a chromophore or can be derivatized to absorb in the UV/Vis range. Aldehydes exhibit a weak n→π* absorption in the UV region, which can be utilized for quantification.

Principle of the Method

This protocol is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By creating a calibration curve with known concentrations of this compound in the desired solvent, the concentration of a saturated solution can be accurately determined, thereby establishing its solubility.

Experimental Workflow

Figure 1: Experimental workflow for determining the solubility of this compound using UV/Vis spectrophotometry.

Step-by-Step Methodology

Materials and Equipment:

-

This compound (≥95% purity)

-

Organic solvent of choice (spectroscopic grade)

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Syringe filters (0.22 µm, compatible with the solvent)

-

UV/Vis Spectrophotometer

-

Quartz cuvettes

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

Protocol:

-

Preparation of Stock Solution:

-

Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen organic solvent in a volumetric flask to prepare a stock solution of known concentration.

-

-

Preparation of Calibration Standards:

-

Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards with decreasing concentrations.

-

-

Preparation of Saturated Solution:

-

In a sealed vial, add an excess amount of this compound to a known volume of the solvent.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C) and allow it to equilibrate for at least 24 hours to ensure saturation.

-

-

Spectrophotometric Analysis:

-

Set the UV/Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent.

-

Measure the absorbance of the blank (pure solvent) and each of the calibration standards.

-

Carefully withdraw a sample from the supernatant of the saturated solution using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved droplets.

-

Accurately dilute the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted saturated solution.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus concentration for the calibration standards.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 indicates a good linear fit.

-

Use the equation of the line to calculate the concentration of the diluted saturated solution from its measured absorbance.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

-

Practical Implications and Applications